molecular formula C25H16I4 B1599385 Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- CAS No. 134080-67-4

Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-

Cat. No.: B1599385
CAS No.: 134080-67-4
M. Wt: 824 g/mol
InChI Key: GGQCFEVXYDVISX-UHFFFAOYSA-N
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Description

Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo-: is a chemical compound with the molecular formula C25H16I4 . This compound is characterized by the presence of four iodine atoms attached to a benzene ring structure, making it a tetraiodo derivative of benzene. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- involves the iodination of a precursor compound, typically a benzene derivative

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- undergoes electrophilic substitution reactions due to the presence of iodine atoms, which are electron-withdrawing groups. This makes the compound reactive towards nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the iodine atoms can be replaced by other functional groups, such as hydroxyl or nitro groups, under appropriate conditions.

    Reduction Reactions: Reduction of the iodine atoms can lead to the formation of less iodinated derivatives or completely deiodinated benzene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed:

    Substitution Reactions: Products include benzene derivatives with various substituents replacing the iodine atoms.

    Oxidation Reactions: Products include benzene derivatives with oxidized functional groups.

    Reduction Reactions: Products include less iodinated or deiodinated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used as a labeling agent due to the presence of iodine atoms, which can be detected using various analytical techniques. It is also used in the study of iodine metabolism and thyroid function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes. The iodine atoms can be replaced with radioactive isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Industry: In the industrial sector, Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- involves its reactivity towards various chemical reagents. The iodine atoms on the benzene ring make it an electrophilic compound, which can undergo nucleophilic substitution reactions. The compound can also participate in redox reactions, where the iodine atoms are either oxidized or reduced, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-ethenyl-: This compound has vinyl groups instead of iodine atoms, making it less reactive towards nucleophiles but more suitable for polymerization reactions.

    Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-methyl-: This compound has methyl groups instead of iodine atoms, making it less reactive but more stable under various conditions.

    Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-ethynyl-: This compound has ethynyl groups instead of iodine atoms, making it highly reactive towards addition reactions and suitable for the synthesis of complex organic molecules.

Uniqueness: Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- is unique due to the presence of four iodine atoms, which impart high reactivity and versatility in chemical reactions. This makes it valuable in various scientific research applications, particularly in the synthesis of complex organic molecules and the development of new synthetic methodologies.

Properties

IUPAC Name

1-iodo-4-[tris(4-iodophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16I4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQCFEVXYDVISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16I4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423665
Record name Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134080-67-4
Record name Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-
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Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-

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